6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 290.94 g/mol. This compound features two bromine atoms located at positions 6 and 8, a methyl group at position 2, and an imidazo[1,2-a]pyrazine core structure. Its unique structural characteristics contribute to its diverse applications in scientific research, particularly in chemistry and pharmacology.
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine belongs to the class of imidazo[1,2-a]pyrazines, which are recognized for their significant biological activities and potential therapeutic applications. The compound can be sourced from various chemical suppliers and is often utilized as an intermediate in the synthesis of more complex heterocyclic compounds .
The synthesis of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine typically involves the reaction of 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal under acidic conditions. The synthesis can be broken down into two main steps:
While specific industrial production methods are not extensively documented, they generally mirror laboratory-scale procedures but are optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
The molecular structure of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine can be represented as follows:
This compound's structure features a fused ring system that includes both imidazole and pyrazine rings, contributing to its unique chemical properties .
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is capable of undergoing various chemical reactions:
For substitution reactions, common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions in the presence of a base. Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride may be employed depending on the desired transformation .
Relevant data regarding solubility and stability should be further explored through experimental studies .
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine has several noteworthy applications in scientific research:
The compound's unique structural features make it a valuable subject for ongoing research in medicinal chemistry and material science.
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine (CAS 1208082-91-0) features a fused bicyclic heteroaromatic system. The molecular formula is C₇H₅Br₂N₃, with a molecular weight of 290.94 g/mol [2] [5] [7]. The core structure consists of a pyrazine ring fused with an imidazole ring, substituted by bromine atoms at the 6- and 8-positions and a methyl group at the 2-position. This arrangement creates an electron-deficient system suitable for electrophilic substitution and metal-catalyzed coupling reactions.
Table 1: Atomic Composition and Bonding
Element | Count | Hybridization | Key Bond Types |
---|---|---|---|
Carbon | 7 | sp²/sp³ | Aromatic C-C, C-N |
Nitrogen | 3 | sp² | Pyridine-like (N1), Pyrrole-like (N2) |
Bromine | 2 | - | C(sp²)-Br |
The methyl group at C2 adopts a coplanar conformation with the heterocyclic ring due to hyperconjugation, as evidenced by its SMILES notation (CC₁=CN₂C(C(Br)=NC(Br)=C₂=N₁) [4] [6]. Though experimental crystallographic data is limited, computational models predict a monoclinic crystal system with π-stacking interactions influencing solid-state packing [4].
NMR Spectroscopy (Predicted):
IR Spectroscopy:Prominent absorptions include C-H stretching (3100–2900 cm⁻¹ for aromatic and aliphatic C-H), C=N stretching (1640–1600 cm⁻¹), and C-Br vibrations (700–500 cm⁻¹) [8] [10].
Mass Spectrometry:Electron ionization (EI-MS) shows a characteristic molecular ion cluster at m/z 290/292/294 ([M]⁺) with a 1:2:1 intensity ratio reflecting two bromine atoms. Key fragments arise from loss of Br• (m/z 211/213) and HBr (m/z 210) [9] [10].
Table 2: Experimental Thermodynamic Properties
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | Not reported (decomposition observed) | - | [2] [3] |
Appearance | Brown to dark brown solid (or Yellow to Brown solid) | Room temperature | [2] [3] [6] |
Density | ~2.35 g/cm³ (predicted) | Solid state | [10] |
Solubility (Water) | 0.0194 mg/mL (predicted) | 25°C | [4] |
Solubility (Organic) | Soluble in DMSO, DMF, methanol | Laboratory observations | [3] [8] |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited water solubility (log P ~2.32–3.14) [4]. Discrepancies in reported appearance (brown vs. yellow-brown solids) suggest batch-dependent purity or hydration states [2] [3]. Storage stability requires protection from light and moisture at 2–8°C under inert atmosphere [3] [6].
The molecule acts as a weak Brønsted base due to the pyrazine nitrogen (N1). Computational models predict a pKa of -0.36±0.30 for the conjugate acid, indicating very weak basicity consistent with related electron-deficient heterocycles [4] [10]. This low basicity arises from resonance stabilization and electron-withdrawal by the bromine substituents.
Table 3: Computational pKa and Partitioning Predictions
Parameter | Predicted Value | Method | Significance |
---|---|---|---|
pKa (conjugate acid) | -0.36 ± 0.30 | QSPR modeling | Weak base |
log P (octanol/water) | 2.32–3.14 | Consensus (5 methods) | Moderate lipophilicity |
log S (water) | -4.18 (ESOL) | Topological model | Moderate aqueous solubility |
The consensus log P (2.32) suggests moderate lipophilicity, favoring membrane permeability [4]. The compound is predicted to be a CYP1A2 inhibitor but not a substrate for P-glycoprotein, indicating potential drug-drug interactions if used pharmacologically [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1